Desmethylnortriptyline
Overview
Description
Desmethylnortriptyline is a metabolite of the tricyclic antidepressant drug nortriptyline. It is formed through the metabolic process of demethylation, where a methyl group is removed from nortriptyline. This process has been observed in various tissues, including the lung and heart, with the lung being capable of demethylating nortriptyline to form desmethylnortriptyline . The pharmacokinetics of desmethylnortriptyline have been studied in humans, showing that it shares common genetic factors with nortriptyline that control its plasma kinetics .
Synthesis Analysis
The synthesis of desmethylnortriptyline has been achieved through a multi-step process, starting with the carbonation of o-tolylmagnesium bromide using Ba13CO3, which introduces a carbon-13 label into the tricyclic ring. A second carbon-13 atom is introduced at the terminal side-chain carbon adjacent to nitrogen using Na13CN . This synthesis is part of the effort to create labeled compounds for research purposes, particularly for tracking the drug and its metabolites in biological systems.
Molecular Structure Analysis
Desmethylnortriptyline shares a similar tricyclic ring structure with its parent compound, nortriptyline, but differs by the absence of a methyl group on the nitrogen atom of the side chain. This structural difference is significant as it affects the molecule's pharmacokinetics and interactions with biological systems .
Chemical Reactions Analysis
The chemical reactions involving desmethylnortriptyline primarily include its formation and further metabolism. It is formed by the demethylation of nortriptyline, a reaction that occurs in the lung . Additionally, desmethylnortriptyline can undergo methylation to form nortriptyline, as observed in rabbit lung tissue, indicating the reversible nature of these metabolic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of desmethylnortriptyline are closely related to those of nortriptyline, with differences arising due to the absence of a methyl group. These properties influence the drug's distribution, binding to plasma proteins, and clearance rate from the body. Desmethylnortriptyline has been shown to have an apparent plasma clearance rate about half that of nortriptyline, which may be associated with different degrees of binding to plasma proteins . Quantitative determination of desmethylnortriptyline in human plasma can be achieved using gas chromatography-mass spectrometry, which is sensitive down to a few nanograms per milliliter .
Relevant Case Studies
While the provided data does not include specific case studies on desmethylnortriptyline, the pharmacokinetics and effects of its parent drug, nortriptyline, have been studied in the context of pain relief in diabetic neuropathy. In these studies, nortriptyline was found to be effective in relieving pain, suggesting that its metabolites, including desmethylnortriptyline, may also contribute to its therapeutic effects . Additionally, the structure-activity relationships among desmethyl derivatives of antidepressants have been explored, indicating that compounds like nortriptyline and desmethylnortriptyline can serve as substrates for enzymes involved in neurotransmitter metabolism .
Scientific Research Applications
1. Chronic Pain Management
Desmethylnortriptyline, a metabolite of Amitriptyline, is implicated in the management of chronic pain conditions. Research indicates that antidepressants like Amitriptyline have demonstrated efficacy in various chronic pain states, including neuropathic pain syndromes, which are often resistant to narcotic analgesics. Notably, Desmethylnortriptyline, as part of the tricyclic antidepressant class, has shown potential in enhancing and prolonging the analgesic effects of opioids without significant adverse drug effects, particularly in the context of nociceptive, postoperative pain (Riediger et al., 2017; Reinert et al., 2023).
2. Potential Antineoplastic Properties
Investigations into the association between antidepressants and cancer have yielded mixed results. Some studies suggest that certain antidepressants, including Desmethylnortriptyline, might influence cancer risk, although the exact relationship varies depending on the type of cancer and the specific antidepressant studied. For instance, some research indicates that certain tricyclic antidepressants might have tumorigenic properties, while others could exhibit antineoplastic characteristics (Steingart & Cotterchio, 1995).
3. Dentistry Applications
Antidepressants, including those related to Desmethylnortriptyline, have been studied for their efficacy in managing dental conditions. Amitriptyline, in particular, has been frequently utilized in clinical trials to control chronic or acute pain in dentistry, among other conditions such as bruxism and burning mouth syndrome. The therapeutic rationale for these applications is grounded in the analgesic and antinociceptive properties of these medications (Lino et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQFRALDEONNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196179 | |
Record name | Desmethylnortriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylnortriptyline | |
CAS RN |
4444-42-2 | |
Record name | Desmethylnortriptyline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4444-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylnortriptyline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylnortriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desmethylnortriptyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060531 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.